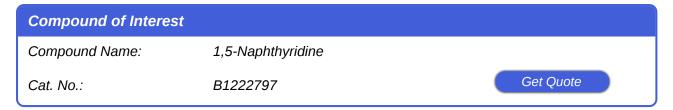


A Comparative Guide to 1,5-Naphthyridine Derivatives as ALK5 Inhibitors

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation and comparison of **1,5-naphthyridine** derivatives as potent and selective inhibitors of the Transforming Growth Factor-beta (TGF-β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5). Dysregulation of the ALK5 signaling pathway is implicated in a range of pathologies, including cancer and fibrosis, making it a critical target for therapeutic intervention. This document presents a comparative analysis of **1,5-naphthyridine** derivatives against other classes of ALK5 inhibitors, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.

Comparative Analysis of ALK5 Inhibitor Potency

The in vitro potency of various **1,5-naphthyridine** derivatives and other notable ALK5 inhibitors are summarized below. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a more potent inhibitor.

Table 1: In Vitro Inhibitory Activity of 1,5-Naphthyridine Derivatives against ALK5



Compound ID	Scaffold	ALK5 IC50 (nM)	Assay Type
Repsox	1,5-Naphthyridine	4[1][2][3]	Autophosphorylation
23[2]	ATP Binding		
Compound 19	1,5-Naphthyridine (Pyrazole derivative)	4[4][5]	Autophosphorylation
Compound 15	1,5-Naphthyridine (Aminothiazole derivative)	6[4][5]	Autophosphorylation
GW788388	1,5-Naphthyridine derivative	18[6]	Kinase Assay

Table 2: In Vitro Inhibitory Activity of Other ALK5

Inhibitors

Compound ID	Scaffold Class	ALK5 IC50 (nM)
R-268712	Phenylpyridine Pyrazole	2.5[7]
LY566578	Aryl-substituted	7.0[7]
A-83-01	Imidazo[4,5-b]pyridine	12
SB525334	Imidazole	14.3
SD-208	Dioxane	48
Galunisertib (LY2157299)	Pyrazole	56
LY364947	Pyrrole	59
SB431542	Dioxole	94

Kinase Selectivity Profile

A crucial aspect of a kinase inhibitor's utility is its selectivity. High selectivity for the target kinase minimizes off-target effects. The following table presents the selectivity profile of representative **1,5-naphthyridine** derivatives against other kinases.



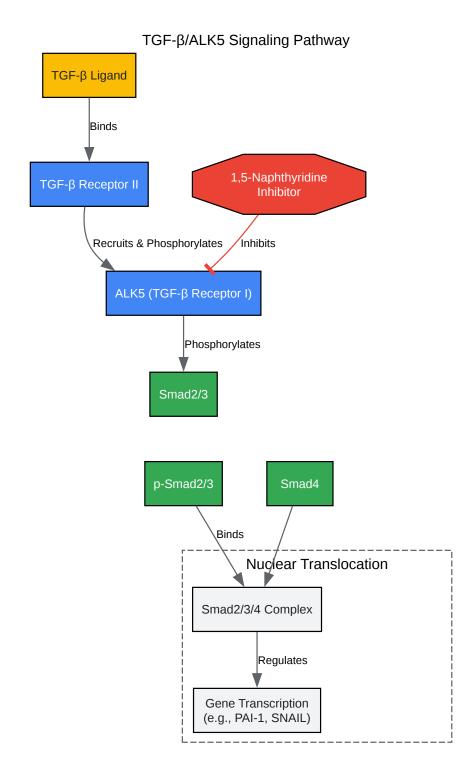
Table 3: Selectivity of 1,5-Naphthyridine Derivatives

Compound	Off-Target Kinase	IC50 (nM)	Fold Selectivity (Off-Target IC50 / ALK5 IC50)
Repsox	р38 МАРК	>16,000	>4000
JNK1	>16,000	>4000	
GSK3	>16,000	>4000	
Compound 19	р38 МАРК	>10,000	>2500

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental procedures is essential for understanding the validation of these inhibitors.





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TGF-β/ALK5 Signaling Pathway and Inhibition Point.



Biochemical Assay Cell-Based Assay Test Compound Cells with TGF-β Purified ALK5 Enzyme (1,5-Naphthyridine derivative) Reporter Construct Incubate Add Test Compound Add [y-33P]ATP Stimulate with TGF-B Measure Phosphorylation Incubate (e.g., Autoradiography) Measure Reporter Activity Calculate IC50 (e.g., Luciferase Assay) Calculate IC50

Experimental Workflow for ALK5 Inhibitor Validation

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Typical workflow for validating ALK5 inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.



Biochemical ALK5 Kinase Assay (In Vitro)

This assay directly measures the ability of a compound to inhibit the kinase activity of purified ALK5.

Materials:

- Recombinant active ALK5 kinase
- Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
- ATP
- [y-33P]ATP (for radiometric detection)
- Substrate (e.g., GST-Smad2)
- Test compounds (dissolved in DMSO)
- 96-well or 384-well plates
- Phosphocellulose paper or membrane
- Scintillation counter

Procedure:

- Compound Preparation: Prepare serial dilutions of the test compounds in kinase reaction buffer. The final DMSO concentration should be kept constant across all wells, typically ≤1%.
- Reaction Setup: In a microplate, add the kinase reaction buffer, diluted test compound or vehicle (DMSO), and the recombinant ALK5 enzyme.
- Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the compound to bind to the enzyme.
- Initiation: Start the kinase reaction by adding a mixture of ATP and [y-33P]ATP to each well.



- Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is within the linear range.
- Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
- Detection: Spot an aliquot of the reaction mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [y-33P]ATP.
- Quantification: Measure the amount of incorporated radiolabel in the substrate using a scintillation counter.
- Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a doseresponse curve.

Cell-Based TGF-β-Induced Reporter Assay

This assay measures a compound's ability to inhibit TGF-β-induced transcriptional activity in a cellular context.

Materials:

- A suitable cell line (e.g., HEK293T, HaCaT)
- A reporter plasmid containing a TGF-β responsive element (e.g., a Smad-binding element)
 driving the expression of a reporter gene (e.g., firefly luciferase).
- A control plasmid with a constitutively active promoter driving a different reporter (e.g., Renilla luciferase) for normalization.
- Transfection reagent
- Cell culture medium and supplements
- Recombinant TGF-β1
- Test compounds (dissolved in DMSO)



- 96-well plates
- Dual-luciferase reporter assay system
- Luminometer

Procedure:

- Cell Seeding and Transfection: Seed the cells in a 96-well plate. Co-transfect the cells with the TGF-β responsive reporter plasmid and the control plasmid using a suitable transfection reagent.
- Compound Treatment: After transfection (e.g., 24 hours), replace the medium with fresh medium containing serial dilutions of the test compounds or vehicle (DMSO).
- TGF-β Stimulation: After a pre-incubation period with the compounds (e.g., 1 hour), add a fixed concentration of recombinant TGF-β1 to the wells to stimulate the signaling pathway (except for the unstimulated control).
- Incubation: Incubate the plates for a further period (e.g., 16-24 hours) to allow for reporter gene expression.
- Cell Lysis and Reporter Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
- Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition of TGF-β-induced luciferase activity for each compound concentration. Determine the IC50 value by fitting the data to a dose-response curve.

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